molecular formula C7H12N2O B7892499 (S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile

(S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile

Cat. No.: B7892499
M. Wt: 140.18 g/mol
InChI Key: SGQOSZCZBSODLV-ZETCQYMHSA-N
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Description

(S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile is an organic compound that features a pyrrolidine ring with a hydroxymethyl group and an acetonitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile typically involves the reaction of pyrrolidine with formaldehyde and hydrogen cyanide. The reaction conditions often require a catalyst to facilitate the formation of the hydroxymethyl and acetonitrile groups on the pyrrolidine ring. The process can be carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (S)-2-(Carboxymethyl)-1-pyrrolidineacetonitrile.

    Reduction: Formation of (S)-2-(Hydroxymethyl)-1-pyrrolidineacetamide.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent used.

Scientific Research Applications

(S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and acetonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Hydroxymethyl)-1-pyrrolidineacetamide: Similar structure but with an amide group instead of a nitrile group.

    (S)-2-(Carboxymethyl)-1-pyrrolidineacetonitrile: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

Uniqueness

(S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also plays a crucial role in its interactions and applications.

Properties

IUPAC Name

2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-2,4-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQOSZCZBSODLV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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